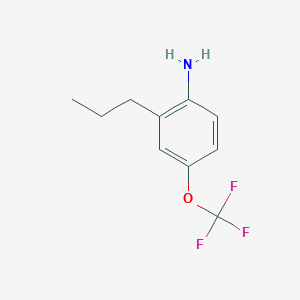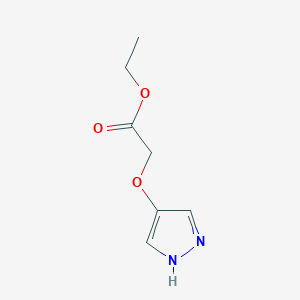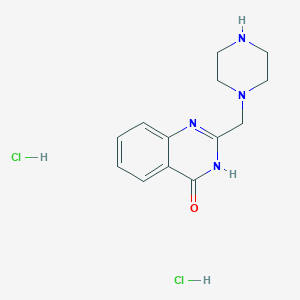
2-哌嗪-1-基甲基-3H-喹唑啉-4-酮二盐酸盐
描述
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H16N4O 2HCl and a molecular weight of 317.21 .
Molecular Structure Analysis
The molecular structure of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . The molecular formula is C13H16N4O 2HCl .Physical And Chemical Properties Analysis
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is a solid substance . It has a molecular weight of 317.21 .科学研究应用
Anticancer Activity
Quinazolinones have been extensively studied for their anticancer properties. They act on various cellular pathways to inhibit cancer cell proliferation2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride can be researched for its potential to target specific kinases involved in cancer cell signaling, offering a pathway to develop new oncology medications .
Antibacterial Agents
The rise of antibiotic-resistant bacteria has led to a search for new antibacterial compounds. This compound, with its quinazolinone core, could be pivotal in the development of novel antibiotics that operate through mechanisms different from traditional antibiotics, potentially overcoming resistance issues .
Antifungal Applications
Similar to its antibacterial potential, 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride may also serve as a lead compound for developing antifungal agents. Its structure allows for the exploration of fungal enzyme inhibition, which is crucial for treating fungal infections .
Antiviral Research
Quinazolinones have shown promise in antiviral research, particularly against HIV. The compound could be investigated for its efficacy against a range of viruses, contributing to the field of antiviral drug development .
Anti-inflammatory Properties
The anti-inflammatory potential of quinazolinones is well-documented. This compound could be utilized in the study of inflammatory pathways and the synthesis of drugs that can mitigate inflammatory responses in various diseases .
Neuroprotective Effects
Research into neurodegenerative diseases could benefit from quinazolinone derivatives2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride might be used to investigate protection against neuronal damage, which is valuable in conditions like Parkinson’s and Alzheimer’s disease .
Analgesic Development
The analgesic properties of quinazolinones make them candidates for pain management research. This compound could be explored for its effectiveness in relieving pain without the side effects associated with opioids .
Sedative and Hypnotic Effects
Lastly, the sedative and hypnotic effects of quinazolinones are notable2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride could be studied for its potential use in treating insomnia and other sleep disorders .
属性
IUPAC Name |
2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;;/h1-4,14H,5-9H2,(H,15,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYHNDRIZRDSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



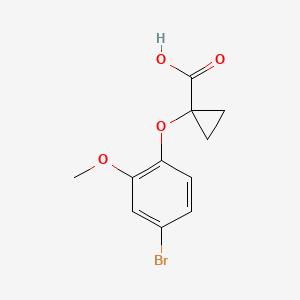
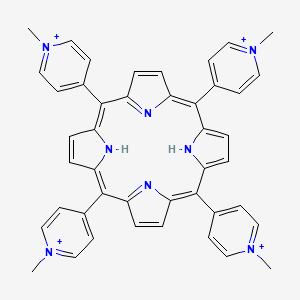
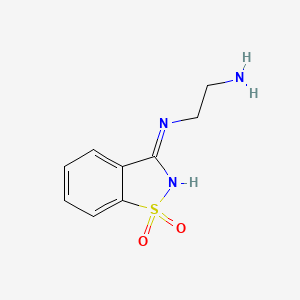
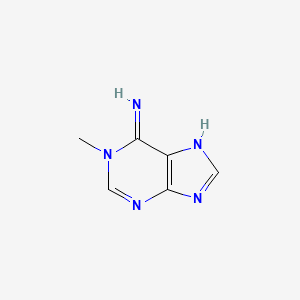

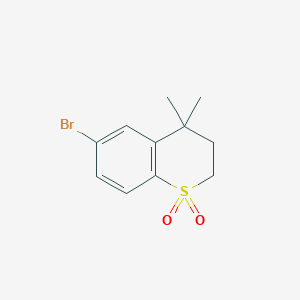


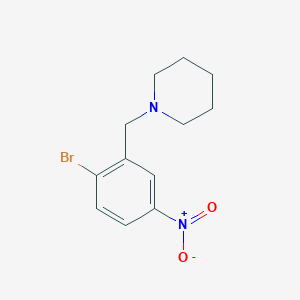

![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)
